molecular formula C8H5NO3 B081381 Benzo[d]oxazole-5-carboxylic acid CAS No. 15112-41-1

Benzo[d]oxazole-5-carboxylic acid

Cat. No. B081381
CAS RN: 15112-41-1
M. Wt: 163.13 g/mol
InChI Key: WJBOXEGAWJHKIM-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-5-carboxylic acid is a compound of interest in various fields of chemistry due to its unique structure and potential applications. This analysis focuses on the synthesis and characterization of this compound, excluding its drug use, dosage, and side effects information.

Synthesis Analysis

The synthesis of Benzo[d]oxazole derivatives involves catalyzed cyclization reactions. A notable method includes the use of ruthenium(II) porphyrin-copper chloride catalyzed cyclization, which is performed under mild conditions using benzene carboxylic acids and phenylethenes or phenylacetylenes. This process yields oxazole or oxazoline derivatives through the formation of an intermolecular C-N bond and an intramolecular C-O bond (Zhong et al., 2012).

Molecular Structure Analysis

The molecular structure of Benzo[d]oxazole derivatives can be confirmed through methods like single crystal X-ray diffraction. This technique has been used to unambiguously determine the structure of these compounds, showcasing their potential as anticancer agents (Tangellamudi et al., 2018).

Chemical Reactions and Properties

Benzo[d]oxazole and its derivatives are synthesized from carboxylic acids using various catalytic methods. Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-toluenesulfonic acid under microwave irradiation offer a metal-free catalytic route for creating 2-substituted benzoxazoles from N-protected amino acids and carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis (Dev et al., 2016).

Physical Properties Analysis

The physical properties of Benzo[d]oxazole derivatives, such as solubility and melting points, are crucial for their application in various chemical processes. These properties are often influenced by the specific substituents on the benzo[d]oxazole core and can be tailored through synthetic modifications to suit particular applications.

Chemical Properties Analysis

Benzo[d]oxazole derivatives exhibit a range of chemical properties, including reactivity towards different types of chemical reactions. For instance, the synthesis of 2-(benzhydrylthio)benzo[d]oxazole, an antimalarial drug, demonstrates the compound's utility in pharmaceutical synthesis, offering rapid production and high yield under specific conditions (Ramanjaneyulu et al., 2020).

Scientific Research Applications

  • Synthesis and Structural Analysis : A study presented a novel method for synthesizing 5-substituted oxazole-4-carboxylic acid esters, applicable to various carboxylic acids, including benzo[d]oxazole derivatives (Tormyshev et al., 2006). Additionally, the crystal structure of a benzo[d]oxazole-related compound was determined using single crystal X-ray diffraction, supplemented by IR, NMR, and microanalyses (Marjani, 2013).

  • Anticancer Potential : Research on 2-Aryl 5-hydroxy benzo[d]oxazoles, designed as potential anticancer agents, showed that some derivatives exhibited selective growth inhibition of cancer cells with promising IC50 values (Tangellamudi et al., 2018).

  • Blood Platelet Aggregation Inhibition : Studies on methyl 5-substituted oxazole-4-carboxylates revealed their inhibitory activity on blood platelet aggregation, with some compounds showing activity comparable to aspirin (Ozaki et al., 1983).

  • Catalyzed Synthesis of Oxazole Derivatives : Research involving ruthenium(II) porphyrin-copper chloride catalyzed cyclization developed a synthesis method for 2,5-disubstituted oxazoles and oxazolines (Zhong et al., 2012).

  • Diversity-Oriented Synthesis : A diversity-oriented synthetic approach was employed for benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, demonstrating its utility in drug discovery programs (Chanda et al., 2012).

  • Antifungal Activity : A study synthesized benzo[d]oxazole-4,7-diones and evaluated them for antifungal activity, with many compounds showing promising results (Ryu et al., 2009).

Safety and Hazards

The safety information for Benzo[d]oxazole-5-carboxylic acid indicates that it is hazardous. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBOXEGAWJHKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597314
Record name 1,3-Benzoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15112-41-1
Record name 1,3-Benzoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-amino-3-hydroxybenzoic acid (1.0 g, 6.5 mmol) and trimethyl orthoformate (2.0 mL, 18.3 mmol) is heated in an oil bath at 100° C. for 30 h. The mixture is cooled to rt and diluted with MeOH. The resulting solution is filtered through a pad of Celite, and the filtrate is concentrated in vacuo to give 1,3-benzoxazole-5-carboxylic acid as a brown solid (290 mg, 27%): 1H NMR (DMSO-d6) δ 13.0, 8.9, 8.3, 8.1, 7.9.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-amino-4-hydroxybenzoic acid (8.0 g, 1.0 eq) and 60 mL CH(OEt)3 was heated to reflux for 3 h, and then cooled to rt. The remaining CH(OEt)3 was removed under reduced pressure to give the desired product (7.8 g, 92%). 1H NMR (400 MHz, DMSO-d6) δ 13.00 (brs, 1H), 8.85 (s, 1H), 8.30 (s, 1H), 8.03 (d, J=8.8 Hz, 1H), 7.85 (d, J=8.8 Hz, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,3-Benzoxazole-5-carboxylic acid interact with GOAT and what are the downstream effects?

A1: The research article identifies 2-[(2,4-dichlorobenzyl)sulfanyl]-1,3-benzoxazole-5-carboxylic acid (compound A, a derivative of 1,3-Benzoxazole-5-carboxylic acid) as a GOAT inhibitor discovered through high-throughput screening. [] While the exact binding mechanism isn't detailed, both compound A and the subsequently developed lead compound B ((4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid) demonstrate competitive inhibition against octanoyl-CoA, a substrate essential for GOAT's enzymatic activity. [] This inhibition directly hinders GOAT's ability to acylate des-acyl ghrelin, effectively reducing the production of acyl ghrelin. [] As acyl ghrelin is implicated in appetite regulation and metabolism, inhibiting its production through GOAT inhibition is proposed as a potential strategy for anti-obesity therapies. []

Q2: What is known about the structure-activity relationship (SAR) of 1,3-Benzoxazole-5-carboxylic acid derivatives in the context of GOAT inhibition?

A2: The provided research highlights the discovery of 2-[(2,4-dichlorobenzyl)sulfanyl]-1,3-benzoxazole-5-carboxylic acid (compound A) as a starting point for GOAT inhibitor development. [] While specific SAR details aren't extensively discussed, the researchers transitioned from compound A to the lead compound B ((4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid), indicating structural modifications impacting inhibitory potency. [] This suggests further research exploring variations in the 1,3-Benzoxazole-5-carboxylic acid scaffold and its substituents is crucial for optimizing GOAT inhibitory activity and potentially uncovering more potent and selective inhibitors. []

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